

The Pharmacological Profile of SNF 9007: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SNF 9007 is a synthetic, peptide-based cholecystokinin (CCK) analogue with the amino acid sequence Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2. Initially developed as a ligand for CCK receptors, subsequent pharmacological investigation has revealed a more complex and intriguing mechanism of action. This technical guide provides a comprehensive summary of the pharmacological properties of **SNF 9007**, focusing on its receptor binding profile, functional activity, and the experimental basis for these findings. The information is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action and Receptor Engagement

SNF 9007 exerts its primary pharmacological effect, antinociception, through a mechanism that is independent of cholecystokinin receptors. Instead, it functions as an opioid receptor agonist, acting simultaneously at mu (μ), delta-1 (δ_1), and delta-2 (δ_2) opioid receptors to produce its analgesic effects.[1] This conclusion is supported by in vivo studies where the antinociceptive activity of **SNF 9007** was not blocked by CCK-A or CCK-B receptor antagonists. However, the co-administration of antagonists for the mu, delta-1, and delta-2 opioid receptors resulted in a significant inhibition of its analgesic response.

Structurally, **SNF 9007** is considered a bifunctional peptide. The N-terminal region of the peptide is primarily responsible for its interaction with opioid receptors, while the C-terminal



portion is associated with its affinity for CCK receptors.[2][3]

Quantitative Pharmacological Data

While specific binding affinity data (Ki values) for **SNF 9007** across all relevant receptors is not readily available in the public domain, studies on its close analogues provide significant insight into its receptor engagement profile. Functional activity data for **SNF 9007** is available from in vitro assays.

Binding Affinity of SNF 9007 Analogues

The following tables summarize the binding affinities of key analogues of **SNF 9007**.

Analog	Receptor	Binding Affinity (Ki) in nM
[desAsp ^o]-SNF-9007	Delta-Opioid (DOR)	1[2]
Mu-Opioid (MOR)	100[2]	
CCK ₂ (CCK-B)	15[2]	_
CCK1 (CCK-A)	3,600[2]	_
Compound 9	CCK1 (CCK-A)	9.6[4]
CCK ₂ (CCK-B)	15[4]	
Compound 11	CCK1 (CCK-A)	320[4]
CCK ₂ (CCK-B)	1.5[4]	

Functional Activity of SNF 9007 and Analogues

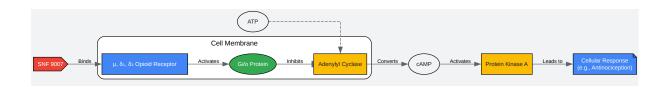
The functional activity of **SNF 9007** and its analogues has been assessed through in vitro assays measuring their effect on G-protein coupled receptor signaling and tissue responses.



Compound	Assay	Receptor Target	Functional Potency (IC50)
SNF 9007	Adenylyl Cyclase Inhibition	Opioid Receptors	4.8 μM[5][6][7]
Compound 9	Mouse Vas Deferens (MVD)	Delta-Opioid (δ)	23 nM[4]
Guinea Pig Ileum (GPI)	Mu-Opioid (μ)	210 nM[4]	
Compound 11	Mouse Vas Deferens (MVD)	Delta-Opioid (δ)	63 nM[4]
Guinea Pig Ileum (GPI)	Mu-Opioid (μ)	150 nM[4]	

Signaling Pathways

The ability of **SNF 9007** to inhibit forskolin-stimulated adenylyl cyclase indicates that it acts through G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[5][6] [7] This is a characteristic signaling pathway for opioid receptors. Upon binding of **SNF 9007**, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the observed cellular response.



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SNF 9007 Opioid Receptor Signaling Pathway

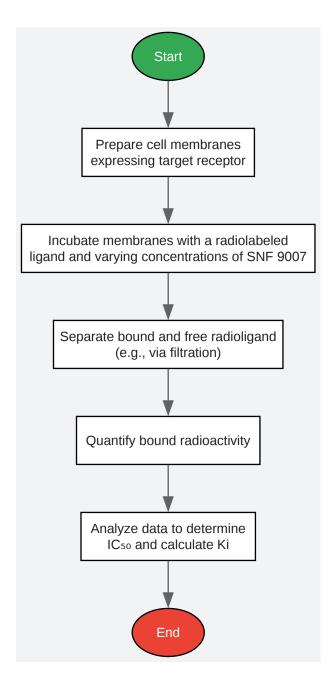


Experimental Protocols

While detailed, step-by-step protocols for the seminal studies on **SNF 9007** are not fully available, the methodologies can be outlined based on the published literature.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.





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Workflow for Radioligand Binding Assays

Methodology Outline:

- Tissue/Cell Preparation: Homogenize tissues or cells expressing the receptors of interest (e.g., rodent brain for opioid receptors, cells transfected with specific receptor subtypes).
- Incubation: In a multi-well plate, incubate the membrane preparations with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptors) and a range of concentrations of the unlabeled test compound (SNF 9007).
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of SNF 9007. The concentration that inhibits 50% of the specific binding is the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Adenylyl Cyclase Inhibition

This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger.

Methodology Outline:

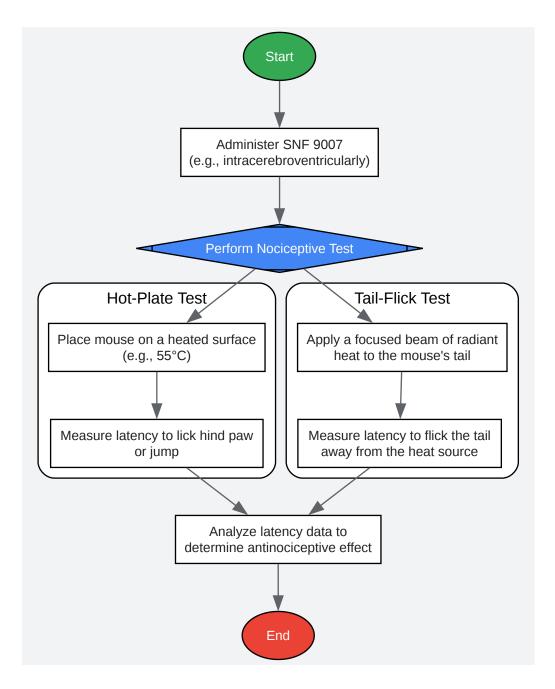
- Cell Culture: Culture cells that endogenously or recombinantly express the opioid receptors of interest (e.g., NG108-15 neuroblastoma-glioma hybrid cells).
- Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of SNF 9007.
- Lysis and Quantification: Lyse the cells and measure the intracellular concentration of cAMP using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).



 Data Analysis: Plot the level of cAMP inhibition against the concentration of SNF 9007 to determine the IC₅₀ value.

In Vivo Antinociception Assays: Hot-Plate and Tail-Flick Tests

These are standard behavioral tests in rodents to assess the analgesic properties of a compound.



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Workflow for In Vivo Antinociception Testing

Methodology Outline:

- Animal Model: Use a suitable rodent model, such as mice.
- Drug Administration: Administer SNF 9007 through the desired route (e.g., intracerebroventricular injection to assess central effects).
- Baseline Measurement: Before drug administration, measure the baseline response latency for each animal in the respective test.
- Post-Treatment Measurement: At specific time points after drug administration, repeat the
 nociceptive test and record the response latency. A significant increase in latency compared
 to baseline or a vehicle-treated control group indicates an antinociceptive effect.
- Data Analysis: The results are often expressed as the maximum possible effect (%MPE) and can be used to determine the dose-response relationship and the ED₅₀ of the compound.

Summary and Future Directions

SNF 9007 is a fascinating pharmacological tool with a dual-character, engaging both opioid and CCK receptor systems. Its primary analgesic action is mediated through agonist activity at multiple opioid receptor subtypes. While a complete quantitative profile for the parent compound is not fully elucidated in publicly available literature, the data from its analogues and its functional activity strongly support its classification as an opioid agonist.

For future research, a comprehensive characterization of **SNF 9007** would be beneficial. This would include:

- Definitive Radioligand Binding Assays: To determine the Ki values of SNF 9007 for a full panel of opioid and CCK receptors.
- In Vivo Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
- Dose-Response Studies: To establish the ED₅₀ for its antinociceptive effects via various routes of administration.



 Exploration of Downstream Signaling: To investigate the signaling pathways beyond adenylyl cyclase inhibition.

Such studies would provide a more complete understanding of the pharmacological profile of **SNF 9007** and could inform the development of novel, multi-target analgesics.

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